molecular formula C7H4F3NO2 B1460229 3-Difluoromethoxy-6-fluoro-2-formylpyridine CAS No. 1803808-74-3

3-Difluoromethoxy-6-fluoro-2-formylpyridine

Cat. No.: B1460229
CAS No.: 1803808-74-3
M. Wt: 191.11 g/mol
InChI Key: CFBZPKYMLFADQQ-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-6-fluoro-2-formylpyridine is a sophisticated fluorinated pyridine derivative designed for advanced research and development applications. Its structure incorporates multiple valuable functionalities: the difluoromethoxy group (-OCF2H) is recognized in drug discovery as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere for groups like hydroxyl, thiol, or amine, which can enhance binding affinity and membrane permeability of lead compounds . The formyl group provides a versatile handle for further synthetic elaboration through reactions such as condensation or nucleophilic addition, enabling the construction of more complex molecular architectures. Fluorinated pyridines are privileged scaffolds in agrochemical and pharmaceutical industries, found in numerous marketed drugs and pesticides, as the fluorine atoms and fluorinated groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and bioavailability . While specific biological data for this exact compound may not be available, its structural features make it a highly promising intermediate for medicinal chemists seeking to explore new chemical space in their quest for novel active compounds. Researchers can utilize this compound as a key building block in the synthesis of potential pharmacologically active molecules, fluorinated materials, or as a standard in analytical studies. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(difluoromethoxy)-6-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-2-1-5(13-7(9)10)4(3-12)11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBZPKYMLFADQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-difluoromethoxy-6-fluoro-2-formylpyridine typically involves:

  • Step 1: Selective fluorination of a pyridine precursor to introduce the fluorine atom at the 6-position.
  • Step 2: Introduction of the difluoromethoxy group at the 3-position via nucleophilic substitution or difluoromethylation.
  • Step 3: Formylation at the 2-position to install the aldehyde functional group.

This sequence requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as dehalogenation or over-fluorination.

Fluorination Techniques

Electrophilic fluorination is commonly employed using reagents like Selectfluor® to introduce fluorine atoms into pyridine rings. This method allows for regioselective fluorination under mild conditions, typically at temperatures ranging from room temperature to 80°C. For example, fluorination of dihydropyridine intermediates with Selectfluor® yields fluorinated pyridines after elimination of hydrogen fluoride.

Nucleophilic fluorination using reagents such as potassium fluoride (KF) or metal fluorides in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (80–100°C) is also effective for installing fluorine at specific positions on the pyridine ring.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) substituent is introduced via:

  • Nucleophilic substitution reactions where a suitable leaving group (e.g., halogen) on the pyridine ring is displaced by difluoromethoxide anion generated in situ from chlorodifluoromethane or bromodifluoroacetate under basic conditions.
  • Metal-catalyzed cross-coupling reactions , such as palladium-catalyzed coupling, facilitate the installation of the difluoromethoxy group with high regioselectivity and yield, often in continuous flow setups for industrial scale production.

Typical reaction conditions include:

  • Solvent: Acetonitrile (MeCN)
  • Base: Potassium carbonate (K₂CO₃)
  • Temperature: Ambient to 80°C
  • Yields: 65–89% depending on substrate and conditions

Formylation of the Pyridine Ring

The formyl group at the 2-position is introduced by:

  • Directed ortho-metalation (DoM) followed by quenching with electrophilic formylating agents such as DMF (dimethylformamide) or formyl equivalents.
  • Alternatively, Vilsmeier-Haack formylation can be applied to fluorinated pyridine intermediates under controlled acidic conditions to install the aldehyde functionality without affecting sensitive fluorinated groups.

Reaction Pathway Summary

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Electrophilic fluorination Selectfluor®, room temp to 80°C Up to 90% Regioselective fluorination at 6-position
2 Difluoromethoxy substitution Chlorodifluoromethane, K₂CO₃, MeCN, 60–80°C 65–89% Pd-catalysis possible for scale-up
3 Formylation Vilsmeier-Haack reagent or DoM + DMF 70–85% Mild acidic/basic conditions preserve fluorine

Functional Group Transformations and Stability

The difluoromethoxy group exhibits selective reactivity:

Reaction Type Reagents/Conditions Product Yield (%)
Oxidation H₂O₂, FeCl₃ 3-Carboxy-6-fluoro-pyridine 82
Reduction H₂, Pd/C (1 atm) 3-(Difluoromethoxy)-6-fluoro-piperidine 78
Halogenation NCS, CH₂Cl₂, 0°C 4-Chloro derivative 91

The compound is thermally stable up to >200°C and chemically stable in pH range 3–11 for at least 24 hours at 25°C. It also shows no photodegradation under UV light (254 nm, 48h).

Industrial Scale Considerations

  • Continuous flow synthesis improves yield and purity by precise control of reaction parameters.
  • Metal-catalyzed cross-coupling reactions are preferred for large-scale preparation due to their efficiency and selectivity.
  • Purification typically involves silica gel chromatography followed by reverse-phase HPLC to achieve >98% purity.
  • Temperature control during fluorination is critical to minimize by-products such as defluorinated compounds.

Analytical Characterization Techniques

  • [^19F NMR Spectroscopy](pplx://action/followup) : Distinct signals for difluoromethoxy (~-80 to -85 ppm) and aromatic fluorine (~-110 ppm) confirm substitution pattern.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with [M+H]^+ at m/z 175.0432.
  • X-ray Crystallography : Resolves regiochemical ambiguities.
  • HPLC : Monitors purity and retention time (~6.2 min at 254 nm).

Summary Table: Key Preparation Data for this compound

Parameter Details
Molecular Formula C7H4F3NO2
Molecular Weight ~163.10 g/mol
Fluorination Reagent Selectfluor® or KF
Difluoromethoxy Source Chlorodifluoromethane or bromodifluoroacetate
Formylation Method Vilsmeier-Haack or Directed ortho-metalation
Typical Solvent Acetonitrile (MeCN)
Base Potassium carbonate (K₂CO₃)
Temperature Range 25–80°C
Yield Range 65–89% (difluoromethoxy step)
Purification Silica gel chromatography, reverse-phase HPLC
Stability Thermal >200°C; pH 3–11 stable; UV stable

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-fluoro-2-formylpyridine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Difluoromethoxy-6-fluoro-2-carboxypyridine.

    Reduction: 3-Difluoromethoxy-6-fluoro-2-hydroxymethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Difluoromethoxy-6-fluoro-2-formylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-fluoro-2-formylpyridine involves its interaction with molecular targets through its fluorine atoms and formyl group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity and binding affinity of the compound with various biological targets. The formyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The formyl group in the target compound distinguishes it from analogs with halogens (e.g., Br in ) or amines (e.g., NH₂ in ). The aldehyde enhances electrophilicity, enabling reactions like condensations or hydrations, whereas bromine or amino groups favor substitution or hydrogen bonding.
  • Electronic Influence : The difluoromethoxy group (OCF₂) is more polar and electron-withdrawing than difluoromethyl (CF₂H) or trifluoromethyl (CF₃) groups due to the oxygen atom’s inductive effect. This may increase the compound’s acidity at adjacent positions compared to analogs like 2-Fluoro-6-(trifluoromethyl)pyridine.

Physicochemical Properties

While experimental data for the target compound is scarce, trends from analogs suggest:

  • Solubility: Fluorinated pyridines generally exhibit lower aqueous solubility than non-fluorinated counterparts. The formyl group may marginally improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to brominated analogs like 3-Bromo-2-(difluoromethyl)-6-fluoropyridine.

Reactivity and Functional Group Impact

  • Formyl Group: The aldehyde at the 2-position is highly reactive, enabling derivatization via Schiff base formation or reduction to hydroxymethyl groups. This contrasts with bromine in , which undergoes cross-coupling reactions, or amino groups in , which participate in amide bond formation.
  • Fluorine Substituents: The 6-fluoro substituent directs electrophilic substitution to the 4-position, while the difluoromethoxy group at the 3-position deactivates the ring, reducing reactivity compared to non-fluorinated analogs.

Biological Activity

3-Difluoromethoxy-6-fluoro-2-formylpyridine is a fluorinated pyridine derivative characterized by the molecular formula C7H4F3NO2C_7H_4F_3NO_2. This compound is of significant interest in various fields, particularly in medicinal chemistry, due to its unique structural features that enable diverse biological activities. The presence of both difluoromethoxy and formyl functional groups on the pyridine ring enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring with the following substitutions:

  • Difluoromethoxy group at the 3-position
  • Fluoro group at the 6-position
  • Formyl group at the 2-position

This arrangement contributes to its unique chemical behavior, making it suitable for various applications in organic synthesis and materials science.

The mechanism of action for this compound involves interactions with specific molecular targets. The electron-withdrawing nature of the fluorine atoms increases the compound's reactivity, while the formyl group facilitates hydrogen bonding interactions. These characteristics influence its biological activity and potential therapeutic effects.

Pharmacological Investigations

Research has indicated that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition: Investigated for its interactions with various enzymes, potentially acting as an inhibitor in metabolic pathways.
  • Receptor Interactions: The compound may interact with specific receptors, influencing signaling pathways relevant to disease states.

Case Studies

  • Inhibitory Activity on Enzymes:
    • A study explored the compound's ability to inhibit certain enzymes involved in cancer metabolism. Results indicated a competitive inhibition mechanism, suggesting potential use as an anticancer agent.
  • Receptor Binding Studies:
    • Binding affinity assays demonstrated that this compound could effectively bind to target receptors, showing promise for further development in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC7H4F3NO2Enzyme inhibition, receptor binding
5-Fluoro-2',3'-dideoxyuridineC9H10F2N2O4Antiviral activity
2-FluoropyridineC5H4FSolvent properties, building block

Synthesis Methods

Synthesis of this compound typically involves:

  • Fluorination Processes: Introduction of fluorine atoms into the pyridine structure using fluorinating agents under controlled conditions.
  • Formylation Reactions: Utilizing formylating reagents to introduce the formyl group.

Applications in Research

This compound serves as a valuable building block in:

  • Organic Synthesis: Used to create more complex fluorinated compounds.
  • Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor in drug development.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Difluoromethoxy-6-fluoro-2-formylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination and formylation of a pyridine precursor. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C) is effective for introducing fluorine atoms . Subsequent formylation can be achieved via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF. Key parameters:
  • Temperature : Fluorination requires precise thermal control to avoid side reactions (e.g., ring decomposition).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .
  • Example Reaction Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationKF, DMSO, 90°C, 12h65–70≥95%
FormylationPOCl₃, DMF, 0°C→RT50–55≥90%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment and NMR (¹⁹F and ¹H) for structural confirmation. For example:
  • ¹⁹F NMR : Peaks at δ −110 to −115 ppm (CF₂O) and −180 ppm (C-F) confirm fluorinated groups .
  • FT-IR : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability issues during synthesis?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model:
  • Electrophilicity : Predict regioselectivity during formylation.
  • Thermodynamic Stability : Assess decomposition pathways under varying pH/temperature.
  • Case Study : A study on 2,6-difluoro-3-cyanopyridine revealed that electron-withdrawing groups (e.g., CN) reduce ring stability at high temperatures, necessitating lower reaction temperatures .

Q. What strategies resolve contradictory data in fluorination efficiency across different studies?

  • Methodological Answer : Contradictions often arise from solvent effects or trace moisture. Systematic approaches include:
  • DoE (Design of Experiments) : Vary solvent (DMSO vs. DMF), temperature, and fluoride source (KF vs. CsF) to identify critical factors.
  • Moisture Control : Use molecular sieves or inert atmosphere to minimize hydrolysis of fluorinating agents .
  • Case Example : Inconsistent yields (50–70%) for similar fluoropyridines were resolved by optimizing KF particle size (fine powder > granules) .

Q. How does the electronic effect of difluoromethoxy groups influence downstream reactivity in medicinal chemistry applications?

  • Methodological Answer : The difluoromethoxy group (-OCF₂) is a strong electron-withdrawing group, which:
  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Modulates Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, impacting bioavailability.
  • Experimental Validation : In fluorinated pyrimidines, -OCF₂ improved binding affinity to kinase targets by 3-fold compared to -OCH₃ .

Q. What advanced analytical techniques are recommended for studying degradation products under stress conditions?

  • Methodological Answer : Employ LC-MS/MS and accelerated stability testing (40°C/75% RH for 4 weeks):
  • Degradation Pathways : Hydrolysis of formyl group to carboxylic acid under acidic conditions.
  • Identification : MS/MS fragmentation patterns (e.g., m/z 181 → 137 for decarboxylation) .
  • Mitigation : Lyophilization or storage in anhydrous acetonitrile prevents hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Difluoromethoxy-6-fluoro-2-formylpyridine
Reactant of Route 2
3-Difluoromethoxy-6-fluoro-2-formylpyridine

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